REACTION_SMILES
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[C:1]([BH3-:2])#[N:3].[CH3:19][O-:20].[CH3:26][OH:27].[CH:22]([CH2:23][CH3:24])=[O:25].[CH:28]([Cl:29])([Cl:30])[Cl:31].[NH2:5][CH:6]1[CH2:7][n:8]2[c:9]3[c:10]([cH:11][cH:12][cH:13][c:14]3[CH2:15]1)[nH:16][c:17]2=[O:18].[Na+:21].[Na+:4]>>[NH:5]([CH:6]1[CH2:7][n:8]2[c:9]3[c:10]([cH:11][cH:12][cH:13][c:14]3[CH2:15]1)[nH:16][c:17]2=[O:18])[CH2:22][CH2:23][CH3:24]
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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NC1Cc2cccc3[nH]c(=O)n(c23)C1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Type
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product
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Smiles
|
CCCNC1Cc2cccc3[nH]c(=O)n(c23)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |